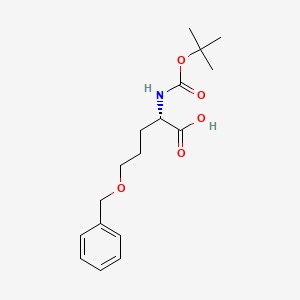
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid, also known as Boc-Lys(Boc)-OBzl, is an important chemical compound in the field of biochemistry and molecular biology. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the human body. Boc-Lys(Boc)-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl acts as a protecting group for the lysine residue in peptide synthesis. It prevents unwanted reactions with other functional groups during peptide synthesis. (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is cleaved by acid or base treatment to release the lysine residue.
Biochemical and Physiological Effects:
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl has no direct biochemical or physiological effects. It is used as a building block for the synthesis of peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl in lab experiments are that it is a stable and easy-to-handle compound. It is also a common building block for the synthesis of peptides and proteins. The limitations of using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl are that it is expensive and time-consuming to synthesize. It also requires careful handling and storage.
Orientations Futures
There are several future directions for the use of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl in scientific research. One direction is the development of new protecting groups for the lysine residue in peptide synthesis. Another direction is the synthesis of bioactive peptides using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl as a building block. A third direction is the study of the structure and function of proteins and peptides using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl as a tool.
Méthodes De Synthèse
The synthesis of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl involves several steps. The first step is the protection of the amino group of lysine with tert-butoxycarbonyl (Boc) to form (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OH. The second step is the protection of the carboxylic acid group of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OH with benzyl chloride to form (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl. The final step is the deprotection of the Boc and benzyl groups to obtain the final product, (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid-OH.
Applications De Recherche Scientifique
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is used as a protecting group for the lysine residue in peptide synthesis. (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is also used in the synthesis of bioactive peptides, such as antimicrobial peptides, neuropeptides, and enzyme inhibitors. (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is an important tool for studying the structure and function of proteins and peptides.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGDJMDQHCUBN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


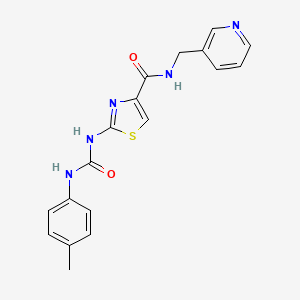
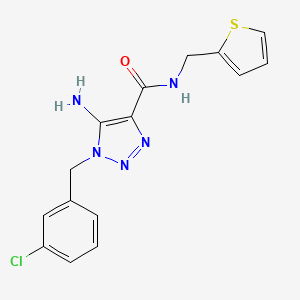
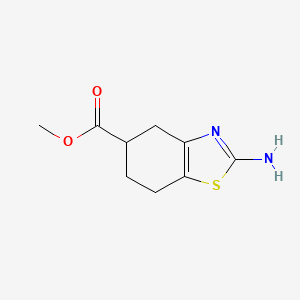
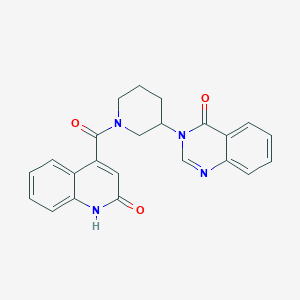
![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)
![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)